Tert-butyl 3-(piperidin-3-YL)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-piperidin-3-ylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-6-12(10-16)11-5-4-7-15-9-11/h11-12,15H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOITTLUZJMZAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001186057 | |
| Record name | 1,1-Dimethylethyl 3-(3-piperidinyl)-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001186057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874218-25-4 | |
| Record name | 1,1-Dimethylethyl 3-(3-piperidinyl)-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874218-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-(3-piperidinyl)-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001186057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of tert-butyl 3-aminopiperidine-1-carboxylate Intermediate
A crucial intermediate in the synthesis is tert-butyl 3-aminopiperidine-1-carboxylate, which can be prepared by selective carbamate protection and deprotection strategies as described in WO2009133778A1 patent:
- Starting Material: 3-(alkoxycarbonylamino)piperidine derivatives.
- Protection: Reaction of 3-(alkoxycarbonylamino)piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base leads to tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate.
- Selective Deprotection: Treatment with bases such as alkali metal hydroxides (e.g., sodium hydroxide, potassium hydroxide), metal alkoxides (e.g., sodium methoxide), or metal amides (e.g., sodium amide) selectively removes the alkoxycarbonyl group at the 3-position without affecting the Boc group at the nitrogen.
- Reaction Conditions: Temperature range 0–160 °C (preferably 50–120 °C), reaction time 15 minutes to 12 hours (preferably 30 minutes to 5 hours).
- Purification: After reaction completion, the product is isolated by filtration, extraction, washing, and crystallization.
This method affords tert-butyl 3-aminopiperidine-1-carboxylate in good yield and purity, serving as a key intermediate for further transformations.
Formation of the Pyrrolidine Ring and Coupling
While specific detailed routes for the direct coupling of the piperidin-3-yl moiety to the pyrrolidine ring are less explicitly documented in the available sources, general synthetic approaches involve:
- Nucleophilic substitution or reductive amination at the 3-position of the piperidine ring with appropriate pyrrolidine precursors.
- Cyclization reactions to form the pyrrolidine ring bearing the Boc-protected nitrogen.
- Use of protecting groups to control regioselectivity and prevent side reactions.
Alternative Synthetic Approaches
There are related preparation methods for similar tert-butyl pyrrolidine carboxylate derivatives, such as 3-fluoro-3-(1-hydroxyethyl)pyrrolidine-1-carboxylate, which involve:
- Grignard reagent addition to pyrrolidine carboxylate esters.
- Use of magnesium chloride as a Lewis acid catalyst.
- Controlled reaction conditions to introduce functional groups at the 3-position of the pyrrolidine ring.
These methods demonstrate the versatility of functionalization strategies on the pyrrolidine scaffold, which can be adapted for the synthesis of tert-butyl 3-(piperidin-3-yl)pyrrolidine-1-carboxylate.
| Step No. | Reaction Type | Reagents/Conditions | Outcome/Product | Notes |
|---|---|---|---|---|
| 1 | Carbamate Protection | Piperidine derivative + di-tert-butyl dicarbonate + base | tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate | Protects N-1 position selectively |
| 2 | Selective Deprotection | Base (NaOH, KOH, NaOMe, NaNH2), 50–120 °C, 0.5–5 h | tert-butyl 3-aminopiperidine-1-carboxylate | Removes alkoxycarbonyl at 3-position |
| 3 | Coupling/Cyclization | Pyrrolidine precursor + amination/cyclization agents | This compound | Formation of target compound |
- The selective protection and deprotection strategy enables high regioselectivity and yield in preparing the key intermediate tert-butyl 3-aminopiperidine-1-carboxylate.
- Base choice and reaction conditions are critical for selective removal of protecting groups without decomposing the Boc group.
- The methodology is scalable and suitable for industrial synthesis due to mild conditions and straightforward purification.
- Adaptation of similar functionalization methods on the pyrrolidine ring can facilitate the introduction of the piperidin-3-yl substituent.
- Analytical techniques such as gas chromatography and high-performance liquid chromatography are employed to monitor reaction progress and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group of the ester, converting it into an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Chemical Properties
Tert-butyl 3-(piperidin-3-YL)pyrrolidine-1-carboxylate is synthesized through several methods, often involving the reaction of tert-butyl esters with piperidine derivatives. The synthesis typically yields high purity and good yields, making it suitable for further applications in drug development and biological studies .
Antibacterial Properties
Research indicates that derivatives of pyrrolidine and piperidine, including this compound, exhibit significant antibacterial activity. For instance, compounds with similar structures showed effectiveness against Staphylococcus aureus, with minimal inhibitory concentration (MIC) values ranging from 0.96 to 7.81 μg/mL . This suggests potential applications in treating bacterial infections.
Anti-inflammatory Effects
In vitro studies have demonstrated that related compounds possess anti-inflammatory properties. For example, certain piperidine derivatives showed robust anti-inflammatory activity in macrophage models, indicating that this compound may also exert similar effects .
Antineoplastic Activity
Some studies have explored the antineoplastic effects of compounds related to this compound. These compounds have shown moderate activity against various cancer cell lines, including cervical and gastric cancer cells . This positions them as potential candidates for further development in cancer therapeutics.
Alzheimer’s Disease Research
The compound is noted for its potential as an intermediate in the synthesis of optically active compounds aimed at treating Alzheimer's disease. The ability to produce such intermediates efficiently makes it a valuable asset in pharmaceutical research focused on neurodegenerative diseases .
Buffering Agent in Biological Research
This compound has been identified as a non-ionic organic buffering agent suitable for cell cultures within a pH range of 6–8.5. This property is crucial for maintaining optimal conditions during biological experiments .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-butyl 3-(piperidin-3-YL)pyrrolidine-1-carboxylate is primarily related to its role as an intermediate in synthetic pathways. It acts as a precursor that undergoes various chemical transformations to yield the desired end products. The molecular targets and pathways involved depend on the specific reactions and applications it is used for.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
Pyridine-Substituted Analogues
tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate CAS No.: 1228665-86-8 Molecular Formula: C₁₆H₂₄N₂O₃ Molecular Weight: 292.37 g/mol Key Difference: Replaces the piperidine ring with a methoxy-methylpyridine group.
(±)-trans-1-tert-Butyl 3-methyl 4-(2-Chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate CAS No.: 1228070-72-1 Molecular Formula: C₁₇H₂₃ClN₂O₄ Molecular Weight: 354.83 g/mol Key Difference: A dicarboxylate derivative with a chlorinated pyridine substituent. Implications: The chlorine atom enhances electrophilicity, making it reactive in cross-coupling reactions .
Heterocyclic and Substituent-Modified Analogues
tert-Butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No.: 138108-72-2 Molecular Formula: C₁₀H₁₉NO₃ Molecular Weight: 201.26 g/mol Key Difference: Hydroxymethyl group replaces the piperidine ring. Implications: Increased hydrophilicity, suitable for prodrug strategies or solubility enhancement .
tert-Butyl 3-((pyridin-4-ylthio)methyl)pyrrolidine-1-carboxylate CAS No.: 1353977-06-6 Molecular Formula: C₁₅H₂₂N₂O₂S Molecular Weight: 294.42 g/mol Key Difference: Pyridinylthio-methyl substituent. Implications: The sulfur atom facilitates redox chemistry, useful in metalloenzyme inhibitor design .
Fluorinated and Trifluoromethyl Derivatives
tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate CAS No.: 1052713-78-6 Molecular Formula: C₁₁H₁₈F₃NO₃ Molecular Weight: 281.26 g/mol Key Difference: Trifluoromethyl and hydroxy groups on the pyrrolidine ring. Implications: Fluorine atoms improve metabolic stability and membrane permeability in CNS-targeting drugs .
tert-Butyl 4-(3-fluoropyrrolidin-1-yl)piperidine-1-carboxylate CAS No.: 1552276-93-3 Molecular Formula: C₁₄H₂₅FN₂O₂ Molecular Weight: 272.36 g/mol Key Difference: Fluoropyrrolidine-piperidine hybrid. Implications: Fluorine enhances electronegativity, influencing receptor binding kinetics .
Molecular and Physicochemical Properties Comparison
Research and Application Insights
- Target Compound : Preferred in neuropharmacology due to the piperidine ring’s mimicry of natural alkaloids .
- Pyridine Analogues : Utilized in kinase inhibitors (e.g., JAK/STAT pathways) due to aromatic stacking .
- Fluorinated Derivatives : Gaining traction in PET tracer development for imaging studies .
Biological Activity
Tert-butyl 3-(piperidin-3-YL)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a piperidine moiety and a tert-butyl ester. Its structural formula can be represented as follows:
This structure contributes to its lipophilicity and potential interaction with various biological targets.
Research indicates that compounds similar to this compound may interact with several biological pathways:
- PI3-Kinase Inhibition : Compounds in this class have been shown to inhibit Class I PI3-kinase enzymes, which are implicated in cancer progression and inflammation. This inhibition can lead to reduced tumor cell proliferation and metastasis .
- Cholinesterase Inhibition : There is evidence suggesting that derivatives of pyrrolidine compounds can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the treatment of Alzheimer's disease .
Antimicrobial Activity
Research has indicated that certain pyrrole derivatives exhibit antimicrobial properties. For instance, a series of pyrrole derivatives showed promising activity against Mycobacterium tuberculosis , with minimum inhibitory concentrations (MIC) ranging from 5 µM to 77 µM .
Antitumor Activity
Studies have demonstrated that similar compounds possess significant anti-tumor activity. For example, the inhibition of Class I PI3K enzymes by related compounds has been linked to reduced cellular proliferation in various cancer cell lines .
Case Studies
- Inhibition of Cancer Cell Proliferation : A study evaluated the effects of pyrrolidine-based compounds on human breast cancer cells, reporting IC50 values ranging from 7.9 to 92 µM, indicating varying levels of potency against different cancer types .
- Cholinesterase Inhibition : In a comparative analysis of cholinesterase inhibitors, several pyrrole derivatives were tested for their IC50 values against AChE and BChE. The most potent inhibitors demonstrated IC50 values below 0.1 µM, showcasing their potential as therapeutic agents for neurodegenerative diseases .
Comparative Biological Activity Table
Q & A
Q. What are the standard synthetic routes for tert-butyl 3-(piperidin-3-yl)pyrrolidine-1-carboxylate?
Methodological Answer: The synthesis typically involves multi-step organic reactions. A common approach includes:
- Boc-protection : Introducing the tert-butyloxycarbonyl (Boc) group to stabilize the piperidine or pyrrolidine ring during subsequent reactions. For example, tert-butyl carbamate derivatives are formed under basic conditions using reagents like triethylamine in dichloromethane (DCM) .
- Coupling reactions : Suzuki-Miyaura cross-coupling with boronic acids (e.g., 2,5-dimethoxyphenylboronic acid) to introduce aryl groups, as described in palladium-catalyzed reactions .
- Deprotection : Removal of the Boc group using trifluoroacetic acid (TFA) in DCM, followed by neutralization with NaHCO₃ and purification via column chromatography .
Q. What safety precautions are necessary when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Respiratory protection (N95 mask), nitrile gloves, and safety goggles are mandatory due to potential irritancy .
- Ventilation : Use fume hoods for weighing or handling powders to avoid inhalation.
- Emergency measures : Ensure eye wash stations and safety showers are accessible. Spills should be neutralized with inert absorbents and disposed of as hazardous waste .
Q. How is the compound characterized post-synthesis?
Methodological Answer:
Q. What are typical applications of this compound in pharmaceutical research?
Methodological Answer:
- Intermediate in drug synthesis : Used to prepare bioactive molecules, such as serotonin 5-HT2A receptor agonists via functionalization of the pyrrolidine ring .
- Enzyme inhibitor scaffolds : The piperidine-pyrrolidine framework serves as a core structure for developing kinase or protease inhibitors .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses?
Methodological Answer:
- Reaction condition tuning :
- Temperature control (e.g., 0–20°C for coupling reactions to minimize side products) .
- Catalyst screening: Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
- Purification strategies : Gradient elution in flash chromatography (e.g., hexane/ethyl acetate) to isolate high-purity fractions .
Q. What analytical methods resolve contradictions in purity or structural data?
Methodological Answer:
Q. How does the compound’s reactivity vary under different reaction conditions?
Methodological Answer:
Q. What strategies mitigate challenges in synthesizing derivatives of this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
